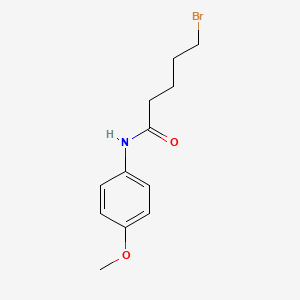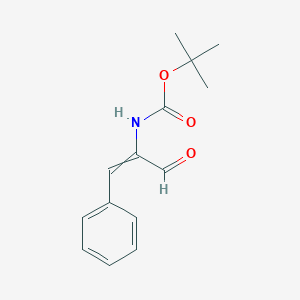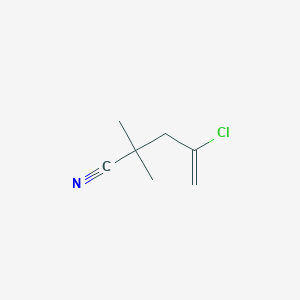![molecular formula C34H48Si B12553216 Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane CAS No. 150096-47-2](/img/structure/B12553216.png)
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s structure includes two indenyl groups attached to a silicon atom, which is further bonded to two methyl groups. This configuration imparts specific chemical characteristics that make it valuable in different fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane typically involves the reaction of 2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl lithium with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated silanes.
Aplicaciones Científicas De Investigación
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organosilicon compounds.
Biology: In the study of silicon-based life forms and their metabolic pathways.
Medicine: Potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in various chemical reactions. The indenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylbis(indenyl)silane
- Dimethylbis(phenyl)silane
- Dimethylbis(naphthyl)silane
Uniqueness
Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane is unique due to the presence of the 2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl groups, which provide specific steric and electronic properties. These properties make it more reactive and selective in certain chemical reactions compared to its similar counterparts.
Propiedades
Número CAS |
150096-47-2 |
|---|---|
Fórmula molecular |
C34H48Si |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
dimethyl-bis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane |
InChI |
InChI=1S/C34H48Si/c1-19(2)25-15-27(21(5)6)29-13-23(9)33(31(29)17-25)35(11,12)34-24(10)14-30-28(22(7)8)16-26(20(3)4)18-32(30)34/h13-22,33-34H,1-12H3 |
Clave InChI |
KGDCHNBUAFRQKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=C(C=C4C(C)C)C(C)C)C)C=C(C=C2C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
acetamido}benzoic acid](/img/structure/B12553164.png)

![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)

![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)

![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
